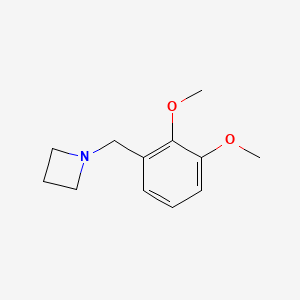
1-(2,3-Dimethoxybenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 2,3-dimethoxybenzyl group attached to the azetidine ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(2,3-Dimethoxybenzyl)azetidine can be achieved through several synthetic routes. One common method involves the alkylation of azetidine with 2,3-dimethoxybenzyl chloride under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the azetidine, allowing it to react with the benzyl chloride to form the desired product .
Industrial production methods for azetidines often involve the use of microwave irradiation to accelerate the reaction rates and improve yields. For example, a one-pot synthesis of azetidines from alkyl dihalides and primary amines under microwave irradiation has been reported to be efficient and scalable .
Análisis De Reacciones Químicas
1-(2,3-Dimethoxybenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols can replace the methoxy groups.
Cycloaddition: The azetidine ring can participate in [2+2] cycloaddition reactions with alkenes or imines to form larger ring systems
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, reducing agents, and catalysts such as copper or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethoxybenzyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of new antibiotics and antiviral agents.
Industry: The compound is utilized in the production of polymers and materials with specific properties, such as antimicrobial coatings and non-viral gene transfection agents
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethoxybenzyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparación Con Compuestos Similares
1-(2,3-Dimethoxybenzyl)azetidine can be compared with other azetidine derivatives and related compounds:
Azetidine: The parent compound without the benzyl group, which has different reactivity and applications.
1-Benzylazetidine: Similar structure but lacks the methoxy groups, affecting its chemical properties and reactivity.
2,3-Dimethoxybenzylamine: Contains the same benzyl group but lacks the azetidine ring, leading to different biological activities and applications .
The uniqueness of this compound lies in the combination of the azetidine ring and the 2,3-dimethoxybenzyl group, which imparts specific chemical reactivity and biological activity that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-[(2,3-dimethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-3-5-10(12(11)15-2)9-13-7-4-8-13/h3,5-6H,4,7-9H2,1-2H3 |
Clave InChI |
YYTJMFLASVGPII-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)CN2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















